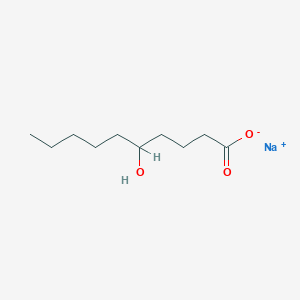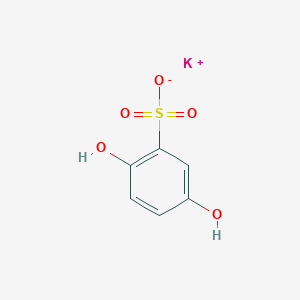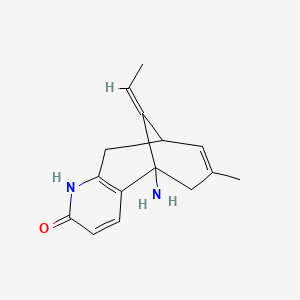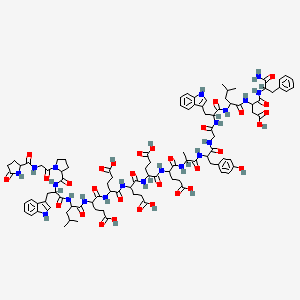
Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr-gly-trp-leu-asp-phe-NH2
Descripción general
Descripción
It plays a crucial role in stimulating the secretion of gastric acid (HCl) by the parietal cells of the stomach and aids in gastric motility . This compound is composed of 17 amino acids and is known for its ability to bind to cholecystokinin B receptors, thereby stimulating the release of histamines in enterochromaffin-like cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr-gly-trp-leu-asp-phe-NH2 involves solid-phase peptide synthesis (SPPS), a method commonly used for the synthesis of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a stepwise manner, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, where automated peptide synthesizers are used to streamline the process. The use of protective groups, such as fluorenylmethyloxycarbonyl (Fmoc), ensures the selective reaction of amino acids . After synthesis, the peptide is purified and lyophilized to obtain a stable product.
Análisis De Reacciones Químicas
Types of Reactions
Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr-gly-trp-leu-asp-phe-NH2 undergoes various chemical reactions, including:
Oxidation: The tryptophan and methionine residues in the peptide can undergo oxidation in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted using site-directed mutagenesis to study the structure-activity relationship of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, which can be analyzed using mass spectrometry and HPLC .
Aplicaciones Científicas De Investigación
Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr-gly-trp-leu-asp-phe-NH2 has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr-gly-trp-leu-asp-phe-NH2 involves binding to cholecystokinin B receptors (CCK2 receptors) on the surface of enterochromaffin-like cells in the stomach. This binding stimulates the release of histamines, which in turn activate parietal cells to secrete gastric acid (HCl). The peptide also promotes the proliferation of gastric mucosal cells and enhances gastric motility .
Comparación Con Compuestos Similares
Similar Compounds
Gastrin II: Another form of gastrin with a slightly different amino acid sequence, known for its similar biological activity.
Cholecystokinin (CCK): A peptide hormone that shares structural similarities with gastrin and also binds to CCK receptors.
Secretin: A peptide hormone involved in the regulation of gastric acid secretion and pancreatic enzyme release.
Uniqueness
Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr-gly-trp-leu-asp-phe-NH2 is unique due to its specific sequence and its high affinity for CCK2 receptors, making it a potent stimulator of gastric acid secretion. Its stability and biological activity make it a valuable tool in both research and therapeutic applications .
Propiedades
IUPAC Name |
5-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[2-[[3-(1H-indol-3-yl)-2-[[1-[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H126N20O31/c1-49(2)38-68(115-96(147)72(43-55-46-101-60-19-12-10-17-58(55)60)117-98(149)74-20-13-37-118(74)77(122)48-103-86(137)61-25-31-75(120)105-61)93(144)111-66(30-36-82(131)132)92(143)110-65(29-35-81(129)130)91(142)109-64(28-34-80(127)128)90(141)108-63(27-33-79(125)126)89(140)107-62(26-32-78(123)124)88(139)104-51(5)85(136)113-70(41-53-21-23-56(119)24-22-53)87(138)102-47-76(121)106-71(42-54-45-100-59-18-11-9-16-57(54)59)95(146)114-69(39-50(3)4)94(145)116-73(44-83(133)134)97(148)112-67(84(99)135)40-52-14-7-6-8-15-52/h6-12,14-19,21-24,45-46,49-51,61-74,100-101,119H,13,20,25-44,47-48H2,1-5H3,(H2,99,135)(H,102,138)(H,103,137)(H,104,139)(H,105,120)(H,106,121)(H,107,140)(H,108,141)(H,109,142)(H,110,143)(H,111,144)(H,112,148)(H,113,136)(H,114,146)(H,115,147)(H,116,145)(H,117,149)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,133,134) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVMLPDUAGUTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H126N20O31 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583185 | |
| Record name | 5-Oxoprolylglycylprolyltryptophylleucyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamylalanyltyrosylglycyltryptophylleucyl-alpha-aspartylphenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2080.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71526-06-2, 39024-57-2 | |
| Record name | 5-Oxoprolylglycylprolyltryptophylleucyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamylalanyltyrosylglycyltryptophylleucyl-alpha-aspartylphenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-leucine- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


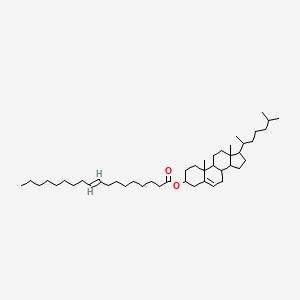
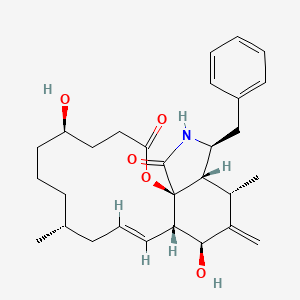
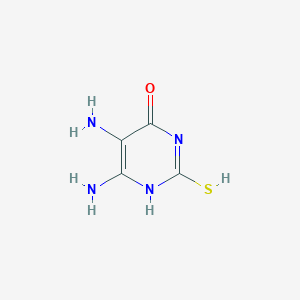
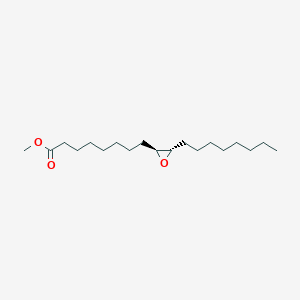
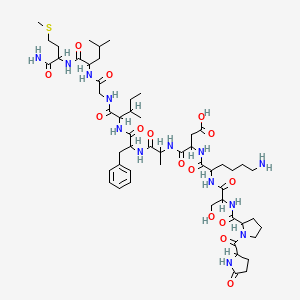
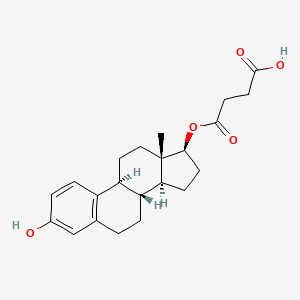
![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B7803425.png)
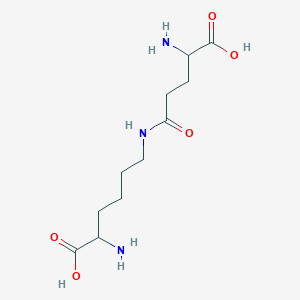
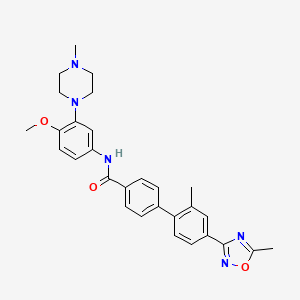
![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B7803447.png)
![[2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B7803453.png)
